molecular formula C4H3Br2N3 B131937 2-Amino-3,5-dibromopyrazine CAS No. 24241-18-7

2-Amino-3,5-dibromopyrazine

Cat. No. B131937
CAS RN: 24241-18-7
M. Wt: 252.89 g/mol
InChI Key: DTLBKXRFWUERQN-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromopyrazine is a halogenated derivative of aminopyrazine, which is a compound of interest due to its potential as a functionalized starting material for the synthesis of nitrogen heterocycles. The presence of bromine atoms at the 3 and 5 positions on the pyrazine ring makes it a valuable intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of 2-Amino-3,5-dibromopyrazine can be achieved through the halogenation of 2-aminopyrazine using N-bromosuccinimide (NBS) in acetonitrile with microwave assistance. This method has been found to be efficient, providing good yields for both mono- and dihalogenation processes. The choice of solvent and halogenating agent, as well as the application of microwave irradiation, are critical factors that influence the yield and selectivity of the halogenation reaction .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Amino-3,5-dibromopyrazine is not detailed in the provided papers, the structure of related 2-aminopyrazine derivatives has been explored. These studies have shown that the electrostatic charge on the hydrogen-bond acceptor sites can influence the ability of the compound to form intermolecular hydrogen bonds, which is crucial for the solid-state properties of the material .

Chemical Reactions Analysis

2-Amino-3,5-dibromopyrazine serves as an excellent starting material for further chemical reactions due to the presence of reactive bromine atoms and an amino group. The bromine atoms can undergo substitution reactions to introduce various functional groups, while the amino group can be modified through alkylation or acylation to shift the absorption and fluorescence properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3,5-dibromopyrazine are influenced by its molecular structure. The presence of bromine atoms contributes to its reactivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The fluorescent properties of related aminopyrazine derivatives suggest that modifications to the amino and cyano groups can lead to significant changes in the optical properties, which can be correlated with their chemical structures .

Scientific Research Applications

1. Medicinal Chemistry

  • Summary of Application : 2-Amino-3,5-dibromopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

2. Synthesis of Other Compounds

  • Summary of Application : 2-Amino-3,5-dibromopyrazine may be used in the synthesis of other compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The compounds that can be synthesized using 2-Amino-3,5-dibromopyrazine include 2-amino-5-bromopyrazin-3-thiol, 2-amino-3,5-bis (p -methoxyphenyl)-1,4-pyrazine, and 3,7-dihydroimidazo [1,2 a ]pyrazine-3-ones .

3. Neurotoxin Detection

  • Summary of Application : 2-Amino-3,5-dibromopyrazine is used in the preparation of conjugated polymers for neurotoxin detection .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

4. Rho Kinase (ROCK) Inhibitor Synthesis

  • Summary of Application : 2-Amino-3,5-dibromopyrazine is an intermediate in the preparation of rho kinase (ROCK) inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

5. Synthesis of Various Compounds

  • Summary of Application : 2-Amino-3,5-dibromopyrazine may be used in the synthesis of various compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The compounds that can be synthesized using 2-Amino-3,5-dibromopyrazine include 2-amino-5-bromopyrazin-3-thiol, 2-amino-3,5-bis (p -methoxyphenyl)-1,4-pyrazine, and 3,7-dihydroimidazo [1,2 a ]pyrazine-3-ones .

Safety And Hazards

2-Amino-3,5-dibromopyrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Amino-3,5-dibromopyrazine may be used in the synthesis of various compounds, including 2-amino-5-bromopyrazin-3-thiol, 2-amino-3,5-bis(p-methoxyphenyl)-1,4-pyrazine, and 3,7-dihydroimidazo[1,2a]pyrazine-3-ones . This suggests potential future directions in the synthesis of novel compounds .

properties

IUPAC Name

3,5-dibromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLBKXRFWUERQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347316
Record name 2-Amino-3,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromopyrazine

CAS RN

24241-18-7
Record name 2-Amino-3,5-dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-dibromopyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
G Yang, S Fang, J Zhang, R Wang, R Liu… - Journal of Chemical & …, 2022 - ACS Publications
The solubility of 2-amino-3-chloropyrazine (ACPY) in some binary cosolvent mixtures of (methanol, isopropyl alcohol, ethylene glycol (EG), N,N-dimethylformamide (DMF)) plus water …
Number of citations: 2 pubs.acs.org
E Lizano, J Grima, MD Pujol - Synlett, 2019 - thieme-connect.com
2-Aminopyrazine was halogenated with NIS, NCS, and NBS under different reaction conditions. Chlorination and bromination were achieved with good yields by using acetonitrile as …
Number of citations: 4 www.thieme-connect.com
SH Kwak, GH Lee, YD Gong - Notes, 2012 - researchgate.net
Synthesis of N-Substituted-2-Aminothiazolo[4,5-b]pyrazines by Tandem Reaction of o-Aminohalopyrazines with Isothiocyanates Page 1 Notes Bull. Korean Chem. Soc. 2012, Vol. 33, …
Number of citations: 8 www.researchgate.net
M Adamczyk, SR Akireddy, DD Johnson, PG Mattingly… - Tetrahedron, 2003 - Elsevier
A series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones were prepared from 2-amino-3,5-dibromopyrazine. The concise synthesis of coelenterazine (5j), in three steps, 48% overall yield …
Number of citations: 108 www.sciencedirect.com
Q Guo, M Xu, S Guo, F Zhu, Y Xie, J Shen - Chemical Papers, 2019 - Springer
Favipiravir was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine. The preferred route embedded within Scheme 4 consisted of seven …
Number of citations: 59 link.springer.com
YX Bo, R Xiang, Y Xu, SY Hao, XR Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Serine/threonine protein kinases Aurora A, B, and C play essential roles in cell mitosis and cytokinesis, and a number of Aurora kinase inhibitors have been evaluated in the clinic. …
Number of citations: 11 www.sciencedirect.com
S Scales, S Johnson, Q Hu, QQ Do, P Richardson… - Organic …, 2013 - ACS Publications
Differences in regioselectivity were observed during the S N Ar reaction of amines with unsymmetrical 3,5-dichloropyrazines. This study revealed that when the 2-position of the …
Number of citations: 24 pubs.acs.org
B Jiang, CG Yang, WN Xiong, J Wang - Bioorganic & Medicinal Chemistry, 2001 - Elsevier
Novel indolylpyrimidines and indolylpyrazines have been synthesized as potential antitumor agents. They were screened in a panel of 60 human tumor cell lines in vitro. Compounds 7, …
Number of citations: 157 www.sciencedirect.com
GB Barlin, SJ Ireland - Australian journal of chemistry, 1984 - CSIRO Publishing
A series of 1H-imidazo[4,5-b]pyrazines has been prepared from 5-bromopyrazine-2,3-diamine and 5-bromo-3-methylaminopyrazin-2-amine with diethoxymethyl acetate, acetic …
Number of citations: 5 www.publish.csiro.au
JF Cavalier, M Burton, C De Tollenaere, F Dussart… - …, 2001 - thieme-connect.com
The coupling of arylboronic acids with 2, 6-diamino-3, 5-dibromo-1, 4-pyrazine (6) gave 2, 6-diamino-3, 5-diaryl-1, 4-pyrazines (7). The reaction of 7 with methyl glyoxal in aqueous EtOH…
Number of citations: 17 www.thieme-connect.com

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